molecular formula C8H15Cl2N3O2 B2624033 methyl2-amino-4-(1H-pyrazol-4-yl)butanoatedihydrochloride CAS No. 2287267-67-6

methyl2-amino-4-(1H-pyrazol-4-yl)butanoatedihydrochloride

Cat. No.: B2624033
CAS No.: 2287267-67-6
M. Wt: 256.13
InChI Key: SILMGZBGVYNKFU-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate;dihydrochloride” is a chemical compound with the CAS Number: 2287267-67-6 . It has a molecular weight of 256.13 and its IUPAC name is methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O2.2ClH/c1-13-8(12)7(9)3-2-6-4-10-11-5-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-13-8(12)7(9)3-2-6-4-10-11-5-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILMGZBGVYNKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CNN=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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